![molecular formula C12H16INO B7872867 2-[(4-Iodophenoxy)methyl]piperidine](/img/structure/B7872867.png)
2-[(4-Iodophenoxy)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Iodophenoxy)methyl]piperidine is an organic compound that features a piperidine ring substituted with a 4-iodophenoxy methyl group
Métodos De Preparación
The synthesis of 2-[(4-Iodophenoxy)methyl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 4-iodophenol.
Reaction Conditions: The 4-iodophenol is first converted to 4-iodophenoxy methyl chloride using thionyl chloride. This intermediate is then reacted with piperidine in the presence of a base such as triethylamine to yield this compound.
Industrial Production: Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
2-[(4-Iodophenoxy)methyl]piperidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodophenoxy group can participate in nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide for substitution reactions and reducing agents like lithium aluminum hydride for reduction reactions.
Major Products: Depending on the reaction conditions, major products can include substituted piperidines, deiodinated compounds, and various functionalized derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Iodophenoxy)methyl]piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(4-Iodophenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The iodophenoxy group can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
2-[(4-Iodophenoxy)methyl]piperidine can be compared with other piperidine derivatives:
Similar Compounds: Examples include 2-[(4-Bromophenoxy)methyl]piperidine and 2-[(4-Chlorophenoxy)methyl]piperidine.
Uniqueness: The presence of the iodine atom in this compound provides unique reactivity and potential for further functionalization compared to its bromine and chlorine analogs.
Propiedades
IUPAC Name |
2-[(4-iodophenoxy)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11/h4-7,11,14H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVFAMXQDMQOHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)COC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
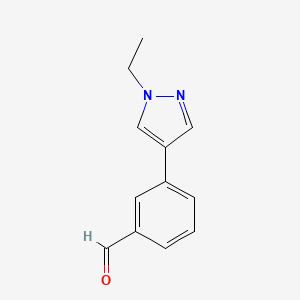
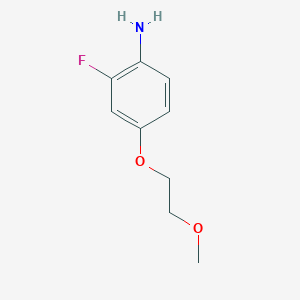
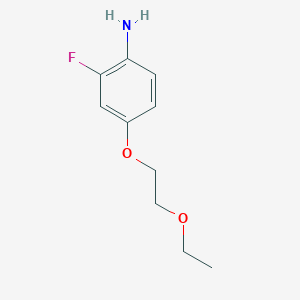
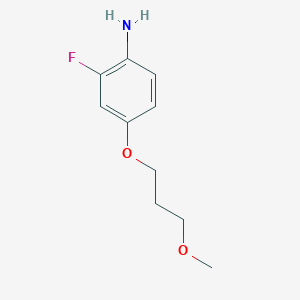
![3-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine](/img/structure/B7872806.png)
![2-Chloro-4-[(cyclopentylamino)methyl]phenol](/img/structure/B7872820.png)
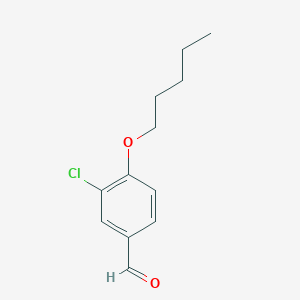
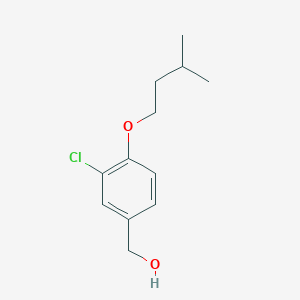
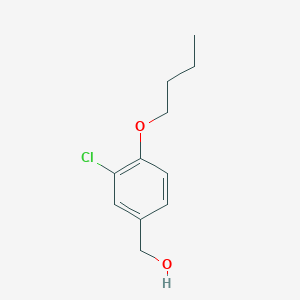
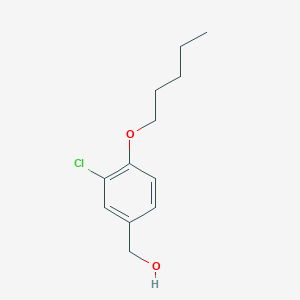
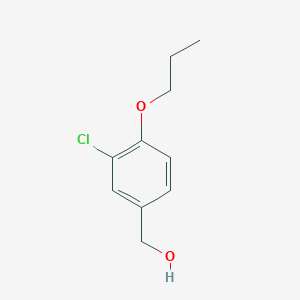
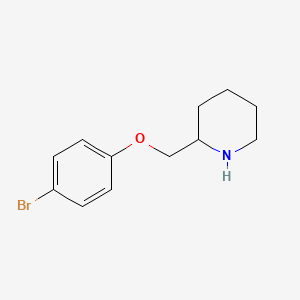
![2-[(2-Bromo-4-fluorophenoxy)methyl]piperidine](/img/structure/B7872855.png)
![2-[(Ethylsulfanyl)methyl]pyrrolidine](/img/structure/B7872879.png)
